molecular formula C6H12ClNO B1520466 2-(Chloromethyl)-4-methylmorpholine CAS No. 40987-31-3

2-(Chloromethyl)-4-methylmorpholine

Cat. No. B1520466
CAS RN: 40987-31-3
M. Wt: 149.62 g/mol
InChI Key: UTYOOBRKCYPDAK-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-4-methylmorpholine” is likely a type of organic compound known as a morpholine. Morpholines are heterocyclic organic compounds containing a ring of five carbon atoms and one nitrogen atom, with two of the carbon atoms being part of a formaldehyde group .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-4-methylmorpholine” are not available, chloromethyl compounds are often synthesized through chloromethylation reactions. For example, the Blanc chloromethylation reaction involves the reaction of an aromatic compound with formaldehyde and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4-methylmorpholine” would likely involve a morpholine ring with a chloromethyl group (-CH2Cl) attached to one carbon and a methyl group (-CH3) attached to another .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(Chloromethyl)-4-methylmorpholine” are not available, chloromethyl compounds are often used in organic synthesis as alkylating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-4-methylmorpholine” would depend on its specific structure. For example, chloromethyl compounds are often liquid and have a molecular weight around 92.567 g/mol .

Scientific Research Applications

Anticancer Research

2-(Chloromethyl)-4-methylmorpholine serves as a valuable intermediate in the synthesis of biologically active compounds, particularly in the development of novel anticancer agents . Its derivatives, such as 2-chloromethyl-4 (3H)-quinazolinones, have been utilized to create 4-anilinoquinazoline scaffolds, which show promising anticancer activity in vitro . This compound’s versatility allows for the creation of multiple derivatives that can be tailored for specific cancer types, making it a crucial component in oncological pharmacology.

Anti-inflammatory Applications

The same derivatives that contribute to cancer research are also used in the synthesis of anti-inflammatory agents . The chloromethyl group in the molecule provides a reactive site that can be further modified to produce compounds with anti-inflammatory properties. This application is significant in the development of new medications for chronic inflammatory diseases.

Hedgehog Pathway Antagonists

2-(Chloromethyl)-4-methylmorpholine derivatives have been identified as potential hedgehog pathway antagonists . The hedgehog signaling pathway plays a crucial role in cell differentiation and proliferation, and its dysregulation is implicated in various diseases, including cancer. Inhibitors of this pathway can, therefore, serve as therapeutic agents.

Synthesis of Hyper Cross-linked Polymers (HCPs)

This compound is involved in the synthesis of HCPs, which are used in environmental pollution control and catalysis due to their high surface area and porosity . HCPs have applications in water treatment, gas storage, supercapacitors, sensing, drug delivery, and chromatographic separations .

Drug Delivery Systems

The ability of HCPs to swell without dissolving in solvents, a property derived from the use of 2-(Chloromethyl)-4-methylmorpholine in their synthesis, makes them suitable for drug delivery applications . This feature allows for the controlled release of drugs, enhancing the efficacy of treatments.

Ion Exchange Resins

The structural properties of HCPs also make them ideal for use in ion exchange resins . These resins can remove unwanted ions from solutions, purifying chemicals, and treating water, which is vital in various industrial and environmental processes.

Removal of Toxic Pollutants

HCPs synthesized using 2-(Chloromethyl)-4-methylmorpholine can effectively adsorb and remove toxic pollutants from the environment . This application is particularly important for the remediation of contaminated sites and for ensuring the safety of drinking water.

Solid Phase Extraction (SPE)

In analytical chemistry, SPE is a method used to extract and concentrate compounds from liquid samples. HCPs are used in SPE to isolate specific analytes, improving the accuracy and sensitivity of analytical methods .

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-4-methylmorpholine” would depend on its specific use. For example, if it were used as an alkylating agent, it would likely transfer its chloromethyl group to another molecule .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin burns and eye damage, and can be toxic if inhaled .

Future Directions

The future directions for “2-(Chloromethyl)-4-methylmorpholine” would depend on its specific applications. Chloromethyl compounds are often used in the synthesis of other compounds, so future research could involve finding new reactions or improving existing ones .

properties

IUPAC Name

2-(chloromethyl)-4-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYOOBRKCYPDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methylmorpholine

CAS RN

40987-31-3
Record name 2-(chloromethyl)-4-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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